3-[(4-ethoxybenzyl)sulfanyl]-5-propyl-4H-1,2,4-triazole
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Overview
Description
3-[(4-ethoxybenzyl)sulfanyl]-5-propyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxybenzyl)sulfanyl]-5-propyl-4H-1,2,4-triazole typically involves the reaction of 4-ethoxybenzyl chloride with 5-propyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ethoxybenzyl)sulfanyl]-5-propyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ethoxybenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can react with the ethoxybenzyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-[(4-ethoxybenzyl)sulfanyl]-5-propyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxybenzyl)sulfanyl]-5-propyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit enzymes such as glycogen synthase kinase-3 beta (GSK-3β), which plays a role in various cellular processes. By inhibiting this enzyme, the compound can modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(4-Propoxybenzyl)-5-sulfanyl-substituted-1,2,4-triazoles: These compounds have similar structures but with different alkyl groups attached to the benzyl moiety.
2-[(2-Ethoxybenzyl)sulfanyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole: This compound has a similar sulfanyl group but a different heterocyclic ring.
Uniqueness
3-[(4-ethoxybenzyl)sulfanyl]-5-propyl-4H-1,2,4-triazole is unique due to the specific combination of the ethoxybenzyl and propyl groups attached to the triazole ring
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)methylsulfanyl]-5-propyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-3-5-13-15-14(17-16-13)19-10-11-6-8-12(9-7-11)18-4-2/h6-9H,3-5,10H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOIUSZTYROMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NN1)SCC2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49647624 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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